5-(4-Pyridyl)imidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-pyridin-4-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-4-12-5-2-9(1)10-3-6-13-11-14-7-8-15(10)11/h1-8H |
InChI Key |
PJHOKEVIIPQZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling of 5 4 Pyridyl Imidazo 1,2 a Pyrimidine
Quantum Chemical Investigations
Quantum chemical investigations, often employing Density Functional Theory (DFT), are used to explore the intrinsic electronic properties of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govnih.gov These studies help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net By calculating various molecular descriptors, researchers can predict the behavior of these compounds in chemical reactions and biological systems. nih.gov
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in quantum chemistry for predicting molecular reactivity. nih.gov The HOMO energy level is associated with the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. irjweb.com
Studies on various imidazo[1,2-a]pyrimidine derivatives provide insight into the electronic characteristics of this class of compounds. For instance, DFT calculations on Schiff base derivatives have been performed to determine their FMO energies and other quantum parameters. nih.gov
Table 1: Representative FMO Data for an Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.0416 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capacity. |
| ELUMO | -3.1448 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capacity. |
Note: Data is for (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, a representative derivative, as reported in related research. nih.gov
The distribution of these orbitals is also significant. In many derivatives, the HOMO is delocalized over the imidazo[1,2-a]pyrimidine core, while the LUMO may be distributed across substituent groups, influencing the molecule's interaction profile. mdpi.com
The distribution of electron density within a molecule is key to predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps are often generated to visualize electron-rich and electron-poor regions. nih.gov Furthermore, Mulliken atomic charge analysis provides quantitative values for the charge on each atom, helping to understand intermolecular interactions. researchgate.netirjweb.com
Global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative prediction of a molecule's reactivity. nih.gov These include chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω). nih.govnih.gov A low value for chemical hardness and a high value for chemical softness are indicative of high reactivity. nih.gov These parameters are crucial for understanding the potential biological activity of the compound. irjweb.com
Table 2: Global Reactivity Descriptors for an Imidazo[1,2-a]pyrimidine Derivative
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Hardness (η) | 1.4484 | (ELUMO - EHOMO) / 2 |
| Softness (σ) | 0.6904 | 1 / η |
| Electronegativity (χ) | 4.5932 | -(ELUMO + EHOMO) / 2 |
Note: Data is for (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, a representative derivative, as reported in related research. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities. mdpi.comsemanticscholar.org
Molecular docking simulations are used to predict the binding mode of imidazo[1,2-a]pyrimidine derivatives within the active site of a target protein. semanticscholar.org These simulations generate various possible conformations, or "poses," of the ligand within the binding pocket. researchgate.net For example, studies on imidazo[1,2-a]pyrimidine derivatives targeting microbial enzymes have successfully predicted how these compounds orient themselves to interact with key amino acid residues. mdpi.com The accuracy of these predictions is crucial for understanding the mechanism of action and for designing more potent inhibitors. researchgate.net
Once the binding poses are generated, scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. researchgate.net A more negative score typically indicates a stronger, more favorable binding interaction. These scores help to rank different compounds and prioritize them for further experimental testing. nih.gov
The analysis also details the specific non-covalent interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often involving aromatic rings and aliphatic chains. mdpi.com
π-π stacking: Interactions between aromatic rings. researchgate.net
For instance, docking studies of an imidazo[1,2-a]pyridine (B132010) derivative with oxidoreductase, an enzyme implicated in breast cancer, revealed a high binding energy of -9.207 kcal/mol, stabilized by interactions with key residues like His 222, Tyr 216, and Lys 270. researchgate.net Similarly, inhibitors of influenza hemagglutinin (HA) from this chemical class were shown to engage in a network of hydrogen bonds and hydrophobic interactions within a conserved pocket in the HA stalk region. pnas.org
By screening the 5-(4-Pyridyl)imidazo[1,2-a]pyrimidine structure against libraries of known biological targets, molecular docking can identify potential proteins that the compound might modulate. This in silico approach accelerates the discovery of new therapeutic applications for existing scaffolds. The imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic cores have been investigated for a wide array of biological activities, and docking studies have been pivotal in identifying their putative targets. semanticscholar.orgnih.gov
Table 3: Examples of Biological Targets Investigated for Imidazo[1,2-a]pyrimidine/pyridine (B92270) Scaffolds
| Putative Target | Disease Area/Function | Example Derivative Studied | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer | (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | - |
| Human Angiotensin-Converting Enzyme 2 (hACE2) | COVID-19 | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -9.1 |
| SARS-CoV-2 Spike Protein | COVID-19 | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -7.3 |
| Oxidoreductase (3α-hydroxysteroid dehydrogenase) | Cancer | An imidazo[1,2-a]pyridine derivative | -9.207 |
| NF-κB p50 | Inflammation, Cancer | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p tolyl)imidazo[1,2- a]pyridin-3-amine | - |
| Protein Kinase CK2 | Cancer, Inflammation | Dihydrobenzo irjweb.commdpi.comimidazo[1,2-a]pyrimidine-4-ones | - |
| DNA Gyrase / Topoisomerase IV | Bacterial Infection | 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | - |
Structure Activity Relationship Sar and Pharmacophore Analysis of 5 4 Pyridyl Imidazo 1,2 a Pyrimidine Derivatives
Positional Scanning and Substituent Effects on Biological Activity
Systematic modifications of the 5-(4-Pyridyl)imidazo[1,2-a]pyrimidine core have revealed that the nature and position of substituents significantly influence biological activity. The imidazo[1,2-a]pyrimidine (B1208166) nucleus and the appended pyridyl ring offer multiple sites for substitution, each contributing uniquely to the molecule's interaction with biological targets.
For instance, in the context of anticancer activity, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase. The biological evaluation of these compounds against imatinib-resistant tumor cells has demonstrated that specific substitutions can lead to excellent IC50 values in the nanomolar range. nih.govresearchgate.net The strategic placement of substituents on both the imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) rings is critical for achieving high potency and selectivity against a panel of kinases. nih.govresearchgate.net
In the pursuit of anticandidosis agents, SAR studies on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives highlighted the importance of a substituent at the 3-position of the imidazo[1,2-a]pyridine ring. A chlorine atom at this position led to a significant enhancement in antifungal efficacy against Candida albicans. jmchemsci.com This underscores the impact of even minor structural changes on biological outcomes.
Furthermore, research on imidazo[1,2-c]pyrimidine (B1242154) derivatives as Syk family kinase inhibitors has shown that modifications aimed at improving oral effectiveness led to the discovery of potent compounds. nih.gov The strategic introduction of various functional groups allows for the fine-tuning of electronic and steric properties, which is essential for optimizing biological activity. nih.gov The adaptable structure of the imidazopyrimidine scaffold facilitates extensive structural modifications, enabling the optimization of pharmacological effects through detailed SAR studies. nih.gov
The following table summarizes the effects of substituents at various positions on the biological activity of imidazo[1,2-a]pyrimidine derivatives:
Interactive Data Table: Substituent Effects on Biological Activity| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Disease |
|---|---|---|---|
| C3 of Imidazo[1,2-a]pyridine | Chlorine | Enhanced anticandidosis activity | Fungal Infections |
| Imidazo[1,2-a]pyridine & Pyrimidine rings | Various | Potent c-KIT inhibition (nanomolar IC50) | Cancer (GIST) |
| Imidazo[1,2-c]pyrimidine scaffold | Various | Improved oral efficacy as Syk inhibitors | Allergic & Autoimmune Diseases |
| Imidazo[1,2-a]pyrimidine core | Electron-donating groups (e.g., methoxy) | Blocked aldehyde oxidase-mediated oxidation | Improved Metabolic Stability |
Role of the Pyridyl Moiety in Biological Recognition
The 4-pyridyl moiety at the 5-position of the imidazo[1,2-a]pyrimidine core is not merely a structural placeholder; it often plays a crucial role in molecular recognition and binding to biological targets. This can occur through various non-covalent interactions, including hydrogen bonding, and pi-pi stacking.
In the context of kinase inhibition, the nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor, forming a critical interaction with hinge region residues of the kinase domain. This "hinge-binding" motif is a common feature of many kinase inhibitors and is often essential for potent inhibitory activity.
Furthermore, the aromatic nature of the pyridyl ring allows it to engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site of a protein. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, molecular docking studies revealed that the pyridine (B92270) moiety of an imidazo[1,2-a]pyridine derivative could provide an additional pi-pi interaction with Phe357 of DPP-4, contributing to the compound's potency. researchgate.net
The position of the nitrogen atom within the pyridine ring is also critical. The 4-pyridyl substitution provides a specific vector for interactions that may not be achievable with 2- or 3-pyridyl isomers, thus influencing the selectivity profile of the compound.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified through extensive SAR studies and computational modeling.
A general pharmacophore model for kinase inhibitors based on this scaffold often includes:
A hydrogen bond acceptor: Typically the nitrogen atom of the pyridyl ring that interacts with the hinge region of the kinase.
A hydrogen bond donor: Often an N-H group on the imidazo[1,2-a]pyrimidine core or a substituent.
Aromatic/hydrophobic regions: The fused imidazo[1,2-a]pyrimidine ring system and the 4-pyridyl group provide essential hydrophobic and aromatic interactions within the ATP-binding pocket.
Additional substituent vectors: Specific positions on the scaffold where substitutions can be made to enhance potency, and selectivity, and improve pharmacokinetic properties.
Pharmacophore-based 3D-QSAR studies on VEGFR-2 inhibitors have utilized imidazo[1,2-a]pyrimidine derivatives to build models that correlate structural features with biological activity. researchgate.net These models help in the design of new compounds with improved inhibitory potential. For Janus kinase (JAK) inhibitors, pharmacophore models often consist of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features that guide the design of potent and selective inhibitors. mdpi.com
Strategies for Activity Enhancement and Selectivity Optimization
Several strategies have been successfully employed to enhance the biological activity and optimize the selectivity of this compound derivatives.
One common approach is structural optimization based on SAR data. This involves systematically modifying the lead compound to identify substituents and positions that lead to improved potency and selectivity. For example, in the development of STAT3 inhibitors for gastric cancer, systematic structural optimization of an imidazo[1,2-a]pyridine scaffold led to a bioactive inhibitor with significant effects on inhibiting the growth, migration, and invasion of human gastric cancer cells. nih.gov
Scaffold hopping is another powerful strategy. This involves replacing the core scaffold with a different but structurally related one to improve properties such as potency, selectivity, or metabolic stability. For instance, in the development of insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors, substituting an imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine (B1195680) led to improved cellular potency. nih.gov
Furthermore, molecular docking studies can guide the design of more potent and selective inhibitors by providing insights into the binding mode of the compounds within the target's active site. This allows for the rational design of modifications that can enhance key interactions. For the development of novel DPP-4 inhibitors, docking studies were used to guide structural modifications of the 2-benzene ring and pyridine moieties of a lead compound, resulting in a potent and selective inhibitor. researchgate.net
Bioisosteric Replacements and Their Impact on SAR
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.
In the context of the imidazo[1,2-a]pyrimidine scaffold, bioisosteric replacements have been explored to fine-tune the properties of these derivatives. A notable example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core. nih.gov This replacement was established as a physicochemical mimic, and its utility was demonstrated in an in vitro system where the 8-fluoroimidazo[1,2-a]pyridine-containing ligand acted as a bioisostere for an imidazo[1,2-a]pyrimidine-based GABA(A) receptor modulator. nih.govresearchgate.net This highlights how subtle changes in the core heterocycle can maintain or modulate biological activity while potentially altering other properties like metabolic stability or lipophilicity.
The replacement of a phenyl ring with a pyridyl ring is a common bioisosteric substitution aimed at improving metabolic stability and aqueous solubility. In some cases, replacing the pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve physicochemical properties, including solubility and metabolic stability, while reducing lipophilicity. chemrxiv.org
Modulation of Metabolic Stability via Structural Modification
A significant challenge in the development of imidazo[1,2-a]pyrimidine-based drugs is their susceptibility to metabolism, often mediated by aldehyde oxidase (AO). capes.gov.brnih.govacs.org This can lead to rapid clearance and poor in vivo efficacy. Consequently, considerable effort has been dedicated to modulating the metabolic stability of these compounds through structural modifications.
One effective strategy is to block the site of metabolism . Guided by AO protein structure-based models, researchers have identified the most probable sites of oxidation on the imidazo[1,2-a]pyrimidine ring. capes.gov.brnih.govacs.org Introducing substituents, such as a methyl or chloro group, at these "soft spots" can sterically hinder the approach of the metabolizing enzyme, thereby reducing the rate of metabolism.
Another approach is to alter the electronic properties of the heterocyclic core. Substituting the imidazo[1,2-a]pyrimidine ring with electron-donating groups (EDGs) like methoxy (B1213986) or morpholino can block AO-mediated oxidation. researchgate.net Conversely, while electron-withdrawing groups (EWGs) may not completely block oxidation, they can still improve metabolic stability. researchgate.net
Scaffold hopping to a related heterocycle that is less susceptible to AO metabolism is also a viable strategy. For example, replacing the imidazo[1,2-a]pyrimidine core with an alternative heterocyclic system can circumvent the metabolic liability while retaining the desired pharmacological activity.
The following table provides a summary of strategies to enhance the metabolic stability of imidazo[1,2-a]pyrimidine derivatives:
Interactive Data Table: Strategies for Enhancing Metabolic Stability| Strategy | Structural Modification | Rationale |
|---|---|---|
| Blocking Metabolic Sites | Introduction of substituents at sites of oxidation | Steric hindrance prevents enzyme access |
| Altering Electronic Properties | Substitution with electron-donating groups (e.g., methoxy) | Reduces the susceptibility of the ring to oxidation |
| Scaffold Hopping | Replacement of the imidazo[1,2-a]pyrimidine core with a different heterocycle | The new scaffold is not a substrate for aldehyde oxidase |
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for 5-(4-Pyridyl)imidazo[1,2-a]pyrimidine
The biological activities of imidazo[1,2-a]pyrimidine (B1208166) derivatives are diverse, suggesting that the 5-(4-Pyridyl) analog could interact with a range of cellular targets. Future research should prioritize the identification of these targets to elucidate its mechanism of action and therapeutic applications.
A primary area of investigation is its potential as a kinase inhibitor . The imidazo[1,2-a]pyridine (B132010) and related scaffolds have been successfully developed as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), Aurora kinases, and c-KIT. nih.govdergipark.org.trnih.gov Given that the pyridyl group is a common motif in kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against a specific kinase or a panel of kinases. High-throughput screening against a comprehensive kinase panel would be a crucial first step.
Another avenue of exploration is its potential interaction with G-protein coupled receptors (GPCRs) . Certain imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site on GABA-A receptors, suggesting a role in modulating neuronal activity. dergipark.org.tr The 4-pyridyl moiety could facilitate interactions with other GPCRs, and screening against a broad GPCR panel could reveal novel targets in the central nervous system or other physiological systems.
Furthermore, the planar, electron-rich nature of the imidazo[1,2-a]pyrimidine ring system suggests potential for DNA intercalation or binding to enzymes involved in DNA metabolism . Some derivatives have been shown to induce DNA damage, indicating this as a possible mechanism of action. nih.gov Biophysical studies, such as fluorescence spectroscopy and circular dichroism, could be employed to investigate the interaction of this compound with DNA and related enzymes.
Rational Design of Next-Generation Imidazo[1,2-a]pyrimidine Analogs
Once initial biological targets are identified, the rational design of next-generation analogs can commence to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor.
Key modifications to the this compound scaffold could include:
Substitution on the pyridyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) at different positions on the 4-pyridyl ring can modulate its electronic properties and steric profile, potentially enhancing binding affinity and selectivity for the target protein.
Functionalization of the imidazo[1,2-a]pyrimidine core: While the parent compound is substituted at the 5-position, further derivatization at other positions (e.g., 2, 3, 6, or 7) could provide additional interaction points with the biological target. The literature on other imidazo[1,2-a]pyrimidines can guide the selection of appropriate functional groups. nih.gov
Bioisosteric replacement: Replacing the pyridyl ring with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine, or thiazole) could lead to improved pharmacological properties or altered target specificity.
Computational modeling and molecular docking studies will be instrumental in guiding the design of these new analogs. By building homology models of the target protein and docking potential derivatives, researchers can predict binding modes and affinities, thereby prioritizing the synthesis of the most promising compounds. nih.gov
Advanced Synthetic Methodologies for Diversification and Library Generation
To support extensive SAR studies, efficient and versatile synthetic routes are necessary. While the synthesis of the imidazo[1,2-a]pyrimidine core is well-established, typically involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, advanced methodologies can facilitate the rapid generation of a diverse library of analogs. nih.govmdpi.com
Table 1: Potential Advanced Synthetic Strategies for this compound Analogs
| Synthetic Strategy | Description | Potential Application for Diversification |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product in a single step. | Rapidly generate a wide range of substituted imidazo[1,2-a]pyrimidines by varying the initial components. |
| Transition Metal-Catalyzed Cross-Coupling | Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be used to introduce aryl, vinyl, or amino groups. | Functionalize the imidazo[1,2-a]pyrimidine core or the pyridyl ring with a variety of substituents. |
| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Introduce substituents at specific positions on the heterocyclic scaffold in a more atom-economical manner. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. nih.gov | Expedite the synthesis of individual compounds and libraries for high-throughput screening. |
| Flow Chemistry | Continuous manufacturing of chemical compounds in a reactor. | Enable scalable and controlled synthesis of lead compounds for further preclinical development. |
These modern synthetic techniques will be crucial for building a comprehensive library of this compound derivatives, which is essential for thorough biological evaluation and the development of robust SAR models.
Integration of Omics Data in Mechanistic Investigations
To gain a deeper understanding of the cellular effects of this compound and its analogs, the integration of "omics" technologies is indispensable. These approaches provide a global view of the changes occurring in a biological system upon compound treatment.
Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts, researchers can identify genes that are up- or downregulated in response to the compound. This can provide insights into the cellular pathways that are modulated and help to identify potential off-target effects.
Proteomics: Quantitative proteomics can be used to assess changes in protein expression levels and post-translational modifications. This can help to confirm the engagement of the intended target and reveal downstream signaling events.
Metabolomics: Analyzing the global metabolic profile of cells or tissues treated with the compound can uncover alterations in metabolic pathways, which may be linked to its therapeutic or toxic effects.
Chemogenomics: This approach involves screening a compound against a library of genetically modified organisms (e.g., a yeast deletion library) to identify gene-drug interactions. nih.gov This can provide unbiased clues about the compound's mechanism of action.
By integrating data from these different omics platforms, a comprehensive picture of the molecular mechanisms underlying the activity of this compound can be constructed.
Potential in Combination Therapies and Drug Repurposing
The therapeutic potential of this compound may be enhanced when used in combination with existing drugs. For instance, if it is found to be a kinase inhibitor, combining it with other chemotherapeutic agents that act through different mechanisms could lead to synergistic anticancer effects and overcome drug resistance.
Furthermore, the concept of drug repurposing should be considered. A thorough investigation of the biological activities of this compound may reveal unexpected therapeutic applications. For example, a compound initially investigated for its anticancer properties might be found to have potent anti-inflammatory or antiviral effects. nih.gov
The exploration of combination therapies and drug repurposing will require well-designed in vitro and in vivo studies to assess synergistic interactions and efficacy in different disease models.
Q & A
What are the foundational synthetic methodologies for 5-(4-pyridyl)imidazo[1,2-a]pyrimidine, and how can researchers optimize yields?
The core synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions . A one-pot Biginelli reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate has been optimized for high yields (up to 85%) via fusion with dimethylformamide catalysis, reducing reaction times and purification steps . Characterization typically employs FT-IR, NMR, NMR, and mass spectrometry .
How can microwave-assisted synthesis improve functionalization of imidazo[1,2-a]pyrimidine derivatives?
Microwave irradiation enhances reaction efficiency for functionalizing the imidazo[1,2-a]pyrimidine scaffold. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones are synthesized in 1–2 hours (vs. 12–24 hours conventionally) with improved regioselectivity. This method facilitates C–C cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at positions 3 or 5–8, critical for pharmacological tuning . HRMS and 2D NMR (e.g., COSY, HSQC) are essential for confirming regiochemistry .
What experimental strategies are used to resolve contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?
Discrepancies in biological data (e.g., anti-inflammatory potency in vitro vs. in vivo) require systematic validation:
- Dose-response profiling : Compare IC values across cell lines and animal models .
- Structural benchmarking : Use crystallography (e.g., Hirshfeld surface analysis) to verify substituent effects on non-covalent interactions .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., anti-proliferative activity in vs. ) to identify outliers caused by assay variability .
How can computational methods guide the design of imidazo[1,2-a]pyrimidine-based kinase inhibitors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like Aurora-A kinase or β-catenin. For instance:
- Pharmacophore mapping : Identify critical H-bond donors/acceptors at positions 2 and 5 of the imidazo[1,2-a]pyrimidine core for kinase inhibition .
- QSAR models : Use antiproliferative data (e.g., IC against MCF-7 cells) to correlate electronic parameters (Hammett constants) with activity .
- DFT calculations : Optimize substituent geometry for π-π stacking with hydrophobic kinase pockets .
What advanced techniques validate the structural and electronic properties of imidazo[1,2-a]pyrimidine derivatives?
- X-ray crystallography : Resolve bond-length distortions caused by electron-withdrawing groups (e.g., nitro at position 4-pyridyl), which influence reactivity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain crystallization patterns .
- Spectroscopic NMR/IR : Detect tautomerism (e.g., imidazole vs. pyrimidine proton shifts) using - HMBC .
What methodologies assess the pharmacokinetic and toxicity profiles of imidazo[1,2-a]pyrimidine derivatives?
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
- In vitro assays : Microsomal stability tests (human liver microsomes) and Ames tests for mutagenicity .
- In vivo PK/PD : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
